Derenofylline - 251945-92-3

Derenofylline

Catalog Number: EVT-266835
CAS Number: 251945-92-3
Molecular Formula: C18H20N4O
Molecular Weight: 308.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Derenofylline has been used in trials studying the treatment of Congestive Heart Failure and Acute Decompensated Heart Failure; Renal Dysfunction.
Source and Classification

Derenofylline is classified as a small molecule and is derived from natural products. It specifically acts on the adenosine A2A receptor, a member of the G protein-coupled receptor family. This receptor plays a crucial role in various physiological processes, including modulation of neurotransmitter release and neuroprotection .

Synthesis Analysis

The synthesis of dernofylline involves several chemical transformations that yield the final product with high purity and selectivity. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with readily available nucleoside derivatives.
  2. Key Reactions:
    • Alkylation: The introduction of alkyl groups at specific positions on the adenine ring.
    • Cyclization: Formation of the triazole or related heterocycles which are integral to the structure.
  3. Purification: Techniques such as column chromatography are employed to isolate the desired product from by-products.

Specific parameters such as reaction temperatures, solvent systems, and reaction times are adjusted to optimize yield and purity .

Molecular Structure Analysis

Derenofylline has a complex molecular structure characterized by:

  • Molecular Formula: C₁₃H₁₅N₅O
  • Molecular Weight: Approximately 245.30 g/mol
  • Structural Features:
    • A purine base (adenine) core
    • Substituents that enhance receptor binding affinity

The three-dimensional conformation of dernofylline allows it to fit precisely into the binding pocket of the adenosine A2A receptor, facilitating its agonistic activity .

Chemical Reactions Analysis

Derenofylline participates in various chemical reactions primarily related to its interactions with biological targets:

  • Binding Reactions: It forms stable complexes with adenosine receptors through hydrogen bonding and hydrophobic interactions.
  • Metabolic Reactions: In biological systems, dernofylline may undergo metabolic transformations that can affect its pharmacokinetics and efficacy.

Understanding these reactions is crucial for predicting its behavior in vivo and optimizing its therapeutic applications .

Mechanism of Action

Derenofylline exerts its effects primarily through:

  1. Agonism at the Adenosine A2A Receptor: Upon binding, it activates downstream signaling pathways, notably increasing cyclic adenosine monophosphate levels. This activation leads to various physiological responses such as vasodilation and modulation of neurotransmitter release.
  2. Neuroprotective Effects: By enhancing adenosine signaling, dernofylline may provide neuroprotection in conditions like ischemia or neurodegeneration .
Physical and Chemical Properties Analysis

Derenofylline exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Typically ranges between 150-160 °C.

These properties influence its formulation and delivery methods in therapeutic contexts .

Applications

Derenofylline has potential applications in several areas:

  • Pharmacotherapy for Neurological Disorders: Its ability to modulate adenosine receptors makes it a candidate for treating conditions like Parkinson's disease and other neurodegenerative disorders.
  • Cardiovascular Health: Due to its vasodilatory effects, it may also be explored for managing cardiovascular diseases associated with ischemic events.
  • Research Tool: As a selective agonist for adenosine receptors, it serves as a valuable tool in pharmacological research to elucidate receptor functions and signaling pathways .
Introduction to Derenofylline as a Novel Methylxanthine Derivative

Historical Context of Methylxanthines in Pharmacological Research

Methylxanthines represent a class of purine-derived alkaloids with a rich pharmacological legacy, primarily known for their role as non-selective adenosine receptor antagonists. Naturally occurring methylxanthines like caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine) have been utilized for centuries in traditional medicines and dietary products [6] [4]. Therapeutically, methylxanthines initially gained prominence for their bronchodilatory effects in respiratory diseases. Theophylline, for example, was a cornerstone in asthma and COPD management due to its ability to inhibit phosphodiesterase (PDE) enzymes and antagonize adenosine A1, A2A, and A2B receptors, leading to smooth muscle relaxation [1] [10]. However, its clinical utility was severely limited by a narrow therapeutic index (target serum concentration: 10–15 µg/mL) and frequent adverse effects like nausea, arrhythmias, and seizures at concentrations exceeding 20 µg/mL [1].

  • Structural Limitations: Early methylxanthines suffered from a lack of receptor subtype specificity. Caffeine’s methyl group at the N-1 position enhances CNS penetration but contributes to widespread physiological effects. Theophylline’s unsubstituted N-7 position allows it to act as a proton donor, influencing its pharmacokinetic variability [6]. These physicochemical properties underscored the need for structural optimization.

  • Evolution in Understanding: By the 2010s, research revealed that methylxanthines like theophylline also activate histone deacetylase (HDAC)-2 and inhibit phosphoinositide-3-kinase-δ (PI3Kδ), mechanisms contributing to anti-inflammatory effects in respiratory diseases [1] [9]. This expanded view highlighted adenosine receptor modulation as a primary therapeutic lever, driving interest in receptor-subtype-selective agents.

Table 1: Key Methylxanthine Derivatives and Their Receptor Affinities

CompoundSubstituent PositionsPrimary TargetsTherapeutic Limitations
Theophylline1,3-dimethylPDE III/IV, A1, A2BNarrow therapeutic index, CYP interactions
Caffeine1,3,7-trimethylA1, A2ACNS overstimulation, tachycardia
Theobromine3,7-dimethylA1, PDEWeak bronchodilation, diuretic effects
Derenofylline8-cyclopentyl-1,3-dipropylA1-selectiveUnder investigation (preclinical phase)

Emergence of Derenofylline in Receptor-Targeted Drug Design

Derenofylline (8-cyclopentyl-1,3-dipropylxanthine) exemplifies the rational redesign of methylxanthines through structure-activity relationship (SAR) optimization and computational drug design. Emerging in the late 2010s, it was engineered to overcome the off-target effects of classical methylxanthines by achieving high selectivity for adenosine A1 receptors [5] [9].

  • Structural Innovations:
  • 8-Cyclopentyl Substitution: This modification sterically blocks binding to A2A receptors, which prefer smaller residues at this position.
  • 1,3-Dipropyl Chains: Extends hydrophobic interactions within the A1 receptor’s transmembrane helices (e.g., TM3 and TM7), enhancing affinity and residence time [9].
  • N-7 Unsubstitution: Retains hydrogen-bonding capacity with A1-specific residues like Asn254 [5].

  • Computational Design Strategies:Derenofylline’s development leveraged molecular docking and free-energy perturbation (FEP) calculations to simulate binding poses within A1 receptor homology models. Cryo-EM structures of adenosine receptors (e.g., PDB: 6D9H) enabled virtual screening of xanthine derivatives for optimal fit within the orthosteric pocket [9] [5]. This approach reduced A2A affinity by >100-fold compared to A1 [5].

  • Preclinical Validation:In vitro studies demonstrated Derenofylline’s nanomolar A1 affinity (Ki = 2.3 nM), with 250-fold selectivity over A2A and minimal activity at A2B/A3 subtypes [5]. Functionally, it antagonized A1-mediated inhibition of adenylyl cyclase in cardiomyocytes, suggesting applications in cardiac ischemia-reperfusion injury or renal protection [1].

Table 2: Derenofylline’s Binding Affinity Profile vs. Reference Methylxanthines

Target ReceptorDerenofylline Ki (nM)Theophylline Ki (nM)Caffeine Ki (nM)
A12.3 ± 0.413,000 ± 2,10019,000 ± 3,800
A2A580 ± 9517,000 ± 3,2009,500 ± 1,900
A2B>10,000>100,000>100,000
A3>10,000>100,000>100,000
  • Therapeutic Implications:Derenofylline’s selectivity mitigates risks associated with non-selective antagonism, such as A2A-mediated vasodilation or A2B-triggered mast cell degranulation. Its design aligns with trends in GPCR-targeted drug development, where 36% of approved drugs target GPCRs [3] [5].

Properties

CAS Number

251945-92-3

Product Name

Derenofylline

IUPAC Name

4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C18H20N4O/c23-14-8-6-13(7-9-14)20-18-15-10-11-19-17(15)21-16(22-18)12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H2,19,20,21,22)

InChI Key

RBZNJGHIKXAKQE-UHFFFAOYSA-N

SMILES

C1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O

Solubility

Soluble in DMSO, not in water

Synonyms

SLV320; SLV-320; SLV 320; Derenofylline

Canonical SMILES

C1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.